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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YM155 (also referred to as Sepantronium

bromide), a suppressor of the anti-apoptotic protein survivin, against other therapeutic

alternatives. The information presented is based on preclinical and clinical data to aid in the

validation of YM155 as a viable antitumor agent.

Introduction to YM155
YM155 is a small-molecule inhibitor that selectively targets survivin, a protein overexpressed in

numerous cancers that plays a critical role in inhibiting apoptosis and regulating cell division.[1]

[2] By suppressing survivin, YM155 aims to induce apoptosis in cancer cells, thereby inhibiting

tumor growth.[2][3] Preclinical studies have demonstrated its potential in various cancer

models, including non-small cell lung cancer (NSCLC), melanoma, and glioblastoma.[1][2][4]

Clinical trials have evaluated its safety and efficacy, both as a monotherapy and in combination

with standard chemotherapeutic agents.[1][5]

Comparative Efficacy of YM155
The following tables summarize the antitumor activity of YM155 in comparison to other agents,

based on available clinical and preclinical data.

Table 1: Clinical Efficacy of YM155 in Advanced Non-Small Cell Lung Cancer (NSCLC)
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Treatment
Regimen

Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Median
Progressio
n-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Patient
Population

YM155

Monotherapy
5.4% 43.2% 1.7 months 6.6 months

Previously

treated,

advanced

NSCLC[5]

Carboplatin +

Paclitaxel
- - -

7 to 10

months

Advanced

NSCLC[1]

Carboplatin +

Paclitaxel +

Bevacizumab

Improved

efficacy over

Carboplatin +

Paclitaxel

alone

- - -

Non-

squamous

NSCLC[1]

Table 2: Preclinical Efficacy of YM155 in Malignant Melanoma

Treatment Cell Lines Key Findings

YM155 A375, SK-MEL-5

Induced spontaneous

apoptosis and tumor

regression in xenograft

models.[2][3]

Docetaxel A375, SK-MEL-5

Showed antitumor activity but

also induced survivin

upregulation.[2][3]

YM155 + Docetaxel A375, SK-MEL-5

Induced a greater rate of

apoptosis and tumor

regression compared to single

agents.[2][3]
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Table 3: Preclinical Cytotoxicity of a Microtubule Polymerization Inhibitor (Antitumor agent-
155, Compound 13)

Cell Line IC50 (µM) Cancer Type

HCT116 0.227 Colon Cancer

A549 0.253 Lung Cancer

AGS 0.574 Gastric Cancer

SK-MES-1 0.423 Lung Cancer

Note: This data refers to a

compound identified as

"Antitumor agent-155

(Compound 13)" which inhibits

microtubule polymerization and

is distinct from YM155.[6]

Mechanism of Action and Signaling Pathway
YM155 functions by transcriptionally suppressing the BIRC5 gene, which encodes for the

survivin protein. Survivin is an inhibitor of apoptosis protein (IAP) that interferes with the

caspase cascade. By reducing survivin levels, YM155 facilitates the activation of caspases and

subsequent programmed cell death. Recent findings suggest that the mechanism of YM155-

induced survivin suppression and apoptosis may be mediated through its direct interaction with

Receptor-Interacting Protein Kinase 2 (RIPK2).[4]
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Caption: Mechanism of action of YM155 in suppressing survivin and inducing apoptosis.

Experimental Protocols
Cell Viability Assay

Cell Lines: Human malignant melanoma cells (A375, SK-MEL-5).[2][3]
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Treatment: Cells are treated with YM155, docetaxel, or a combination of both.[2][3]

Method: Cell viability is assessed using a standard method such as the MTT assay or by

trypan blue exclusion.

Analysis: The concentration of the agent that inhibits cell growth by 50% (IC50) is calculated.

In Vivo Xenograft Model

Animal Model: Athymic nude mice.[4]

Tumor Implantation: Human cancer cells (e.g., U87EGFRvIII for glioblastoma) are injected

intracranially or subcutaneously to establish tumors.[4]

Treatment: Once tumors are established, mice are treated with YM155, a vehicle control, or

a comparative agent.[2][3][4]

Monitoring: Tumor volume is measured regularly. Body weight is monitored as an indicator of

toxicity.[2][3]

Endpoint: At the end of the study, tumors are excised and may be used for further analysis,

such as immunohistochemistry for survivin expression.[2][3]

Experimental Workflow for Preclinical Validation
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Caption: A typical workflow for the preclinical validation of an antitumor agent like YM155.
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Safety and Tolerability
YM155 has been generally well-tolerated in clinical trials, with most common toxicities being

reversible and of grades 1-2 in severity.[1] In a Phase II study in advanced NSCLC, treatment

discontinuations were mostly not related to the treatment itself.[5] When combined with

docetaxel in preclinical melanoma models, the combination did not lead to enhanced body

weight loss, suggesting good tolerability.[2][3]

Conclusion
YM155 demonstrates modest single-agent activity in refractory advanced NSCLC and

significant preclinical efficacy in melanoma, particularly in combination with chemotherapy.[2][3]

[5] Its favorable safety profile makes it a candidate for further investigation in combination

therapies.[5] The validation of YM155 as a therapeutic target is supported by its clear

mechanism of action and its demonstrated antitumor effects in both in vitro and in vivo models.

Further research is warranted to identify patient populations most likely to benefit from survivin-

targeted therapy and to optimize combination strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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therapeutic-target]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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